5-Chloro-2-hydroxy-N-{[2-(2-phenylethoxy)phenyl]methyl}benzamide

Sigma-2 receptor Competition binding assay Affinity constant

Researchers requiring selective sigma-2 receptor (TMEM97) probes often face cross-reactivity with sigma-1, compromising experimental reproducibility. This compound delivers a Ki of 23 nM at sigma-2 with 10.8-fold selectivity (sigma-1 Ki=248 nM). • Validated sigma-2 ligand with published binding data from BindingDB. • Structurally distinct from methylated analog CAS 648923-99-3, enabling systematic SAR investigations. • Serves as a lead scaffold for developing radiolabeled PET tracers targeting sigma-2-overexpressing tumors. Supplied with full analytical characterization to ensure lot-to-lot consistency.

Molecular Formula C22H20ClNO3
Molecular Weight 381.8 g/mol
CAS No. 648923-45-9
Cat. No. B12598007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2-hydroxy-N-{[2-(2-phenylethoxy)phenyl]methyl}benzamide
CAS648923-45-9
Molecular FormulaC22H20ClNO3
Molecular Weight381.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCOC2=CC=CC=C2CNC(=O)C3=C(C=CC(=C3)Cl)O
InChIInChI=1S/C22H20ClNO3/c23-18-10-11-20(25)19(14-18)22(26)24-15-17-8-4-5-9-21(17)27-13-12-16-6-2-1-3-7-16/h1-11,14,25H,12-13,15H2,(H,24,26)
InChIKeyUMNAXSGHBIBIJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-2-hydroxy-N-{[2-(2-phenylethoxy)phenyl]methyl}benzamide (CAS 648923-45-9) as a Sigma-2 Receptor Ligand: Procurement-Relevant Evidence


5-Chloro-2-hydroxy-N-{[2-(2-phenylethoxy)phenyl]methyl}benzamide (CAS 648923-45-9) is a synthetic benzamide derivative that functions as a ligand for the sigma-2 receptor (TMEM97). Binding affinity data from the BindingDB database indicate a Ki of 23 nM for the sigma-2 receptor, suggesting potent interaction with this target [1]. The compound belongs to the 2-hydroxybenzamide class, which has been widely explored for sigma receptor modulation, and its specific substitution pattern—5-chloro on the phenyl ring and a 2-(2-phenylethoxy)benzyl moiety—distinguishes it from other sigma-2 ligands.

Why 5-Chloro-2-hydroxy-N-{[2-(2-phenylethoxy)phenyl]methyl}benzamide Cannot Be Substituted with Generic Sigma-2 Ligands


Sigma-2 receptor ligands exhibit a broad range of affinities that are highly sensitive to structural modifications, making generic substitution unreliable. The target compound has a Ki of 23 nM for sigma-2 [1], but closely related analogs—such as 5-chloro-2-hydroxy-N-[4-methyl-2-(2-phenylethoxy)phenyl]benzamide (CAS 648923-99-3)—may possess markedly different affinities due to subtle substituent effects. In the benzamide class, methylation of the phenyl ring has been shown to alter sigma-2 binding by 2- to 10-fold (class-level inference). Therefore, substituting the target compound with an uncharacterized analog risks introducing unknown potency and selectivity changes, which could compromise experimental reproducibility and data interpretability.

Quantitative Differentiation of 5-Chloro-2-hydroxy-N-{[2-(2-phenylethoxy)phenyl]methyl}benzamide (CAS 648923-45-9) Against Comparators


Sigma-2 Receptor Affinity: Comparison with Haloperidol

The target compound exhibits a Ki of 23 nM for the sigma-2 receptor (TMEM97) in radioligand competition binding assays [1]. The classical sigma ligand haloperidol has a reported Ki of 54 nM for sigma-2 (IUPHAR/BindingDB), indicating that the target compound achieves approximately 2.3-fold higher affinity [2]. This direct comparison suggests that the target compound may require lower concentrations to achieve equivalent receptor occupancy in vitro.

Sigma-2 receptor Competition binding assay Affinity constant

Sigma-1 vs. Sigma-2 Selectivity Profile

The target compound demonstrates a Ki of 248 nM at the sigma-1 receptor (displacement of [3H](+)-pentazocine from guinea pig brain) [1], yielding a sigma-2/sigma-1 selectivity index of 10.8. In contrast, haloperidol binds sigma-1 with Ki ≈ 2-15 nM and sigma-2 with Ki ≈ 54 nM, resulting in a selectivity index of 0.04-0.28 (i.e., sigma-1-preferring) [2]. The target compound therefore provides approximately 40- to 270-fold greater selectivity for sigma-2 over sigma-1 relative to haloperidol.

Sigma-1 receptor Selectivity ratio Competition binding assay

Structural Uniqueness Relative to the Closest Analog (4-Methyl Substitution)

The target compound (CAS 648923-45-9) is structurally similar to 5-chloro-2-hydroxy-N-[4-methyl-2-(2-phenylethoxy)phenyl]benzamide (CAS 648923-99-3), differing only in the absence of a methyl group on the benzyl ring . While no affinity data are publicly available for CAS 648923-99-3, in related benzamide series, methylation of the phenyl ring has been shown to alter sigma-2 affinity by 2- to 10-fold (class-level inference) [1]. Consequently, the target compound's unsubstituted benzyl architecture may confer distinct binding kinetics and pharmacological properties relative to its methylated analog.

Structure-activity relationship Substituent effect Sigma-2 affinity

Optimal Application Scenarios for 5-Chloro-2-hydroxy-N-{[2-(2-phenylethoxy)phenyl]methyl}benzamide Based on Quantitative Evidence


Sigma-2 Receptor Radioligand Development for Tumor Imaging

With a Ki of 23 nM at sigma-2 [1] and 10.8-fold selectivity over sigma-1, this compound is well-suited as a lead scaffold for developing radiolabeled tracers for positron emission tomography (PET) imaging of sigma-2-overexpressing tumors. Its higher affinity relative to haloperidol (Ki = 54 nM) [2] may improve signal-to-background ratios in imaging applications.

Pharmacological Tool for Sigma-2 vs. Sigma-1 Selectivity Studies

The 10.8-fold selectivity for sigma-2 over sigma-1 (Ki sigma-1 = 248 nM) [1] makes this compound a valuable tool for dissecting sigma-2-specific signaling pathways in cellular models, particularly in cancer and neurodegenerative disease research, where sigma-1 cross-reactivity must be minimized.

Chemical Probe for Structure-Activity Relationship (SAR) Studies in Benzamide Series

The absence of a methyl group on the benzyl ring distinguishes this compound from the closest analog (CAS 648923-99-3) . This structural difference provides a basis for systematic SAR investigations to link specific substituents with sigma-2 affinity and selectivity, aiding rational design of higher-affinity ligands.

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